molecular formula C21H18N6O B2383889 7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 846597-73-7

7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2383889
CAS RN: 846597-73-7
M. Wt: 370.416
InChI Key: KBBUAIXYJNOPTC-UHFFFAOYSA-N
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Description

7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C21H18N6O and its molecular weight is 370.416. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis The compound has been explored as a key intermediate in the synthesis of diverse heterocyclic structures. For instance, cyclocondensation reactions involving similar structural motifs lead to the formation of new compounds with potential pharmacological activities. One study demonstrated the cyclocondensation of related triazolopyrimidine compounds with hydroxylamine or hydrazine, resulting in the synthesis of novel isoxazolo- and pyrazolo-triazolopyrimidines, underlining the versatility of these core structures in heterocyclic chemistry S. Desenko et al., 1998.

Biological and Pharmacological Research The applications extend into the development of new pharmaceuticals. Compounds with similar frameworks have been synthesized and evaluated for their potential as kinase inhibitors, highlighting their relevance in cancer research. A noteworthy study reported the synthesis of fused pyrimidine derivatives evaluated as potent Aurora-A kinase inhibitors, demonstrating significant cytotoxic activity against tumor cell lines, showcasing the therapeutic potential of these compounds M. Shaaban et al., 2011.

Antimicrobial Activity Further, these compounds have been investigated for antimicrobial properties. Research into new thiophene-based heterocycles incorporating the triazolopyrimidine structure has shown promising results against various bacterial and fungal strains. Some compounds exhibited potent activity, surpassing that of standard drugs like Amphotericin B against specific pathogens, indicating their potential application in developing new antimicrobial agents Y. Mabkhot et al., 2016.

Analgesic and Anti-inflammatory Properties There's also interest in the analgesic and anti-inflammatory capabilities of these compounds. Studies have synthesized and assessed the in vivo analgesic and anti-inflammatory activities of certain derivatives, finding some to exhibit superior efficacy compared to traditional drugs like indomethacin. This suggests their potential application in the development of new pain management and anti-inflammatory therapies M. Shaaban et al., 2008.

properties

IUPAC Name

10-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-13-4-9-18(14(2)10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBUAIXYJNOPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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